Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate
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Overview
Description
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate is a complex organic compound known for its unique structure and properties It is a derivative of cyclopentadiene, featuring five methyl groups and five ester groups attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate typically involves multiple steps. One common method starts with the preparation of 1,2,3,4,5-pentamethylcyclopentadiene, which is then subjected to esterification reactions to introduce the ester groups. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester derivatives .
Scientific Research Applications
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, facilitating the formation of stable metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes in biological systems or interacting with substrates in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the compound, known for its use in organometallic chemistry.
Pentakis(methoxycarbonyl)cyclopentadiene: Another ester derivative of cyclopentadiene, used in similar applications.
Uniqueness
Pentamethyl 5-methyl-1,3-cyclopentadiene-1,2,3,4,5-pentacarboxylate stands out due to its combination of five methyl and five ester groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile ligands or intermediates .
Properties
CAS No. |
16691-60-4 |
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Molecular Formula |
C16H18O10 |
Molecular Weight |
370.31 g/mol |
IUPAC Name |
pentamethyl 5-methylcyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate |
InChI |
InChI=1S/C16H18O10/c1-16(15(21)26-6)9(13(19)24-4)7(11(17)22-2)8(12(18)23-3)10(16)14(20)25-5/h1-6H3 |
InChI Key |
GQFYNSUBULZEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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